molecular formula C19H23ClN2O4S B2901126 3-chloro-4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 954248-90-9

3-chloro-4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Cat. No.: B2901126
CAS No.: 954248-90-9
M. Wt: 410.91
InChI Key: ZWYOFVAILHMQBX-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is an organic compound with a complex structure that includes a chloro, methoxy, and sulfonamide group attached to a benzene ring, along with a phenylmorpholinoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the chlorination of 4-methoxybenzenesulfonamide, followed by the introduction of the phenylmorpholinoethyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of polar solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield an aldehyde or carboxylic acid, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

3-chloro-4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
  • 3-chloro-4-methoxy-N-(2-(2-phenylpiperidino)ethyl)benzenesulfonamide
  • 3-chloro-4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-chloro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S/c1-25-18-8-7-16(13-17(18)20)27(23,24)21-9-10-22-11-12-26-19(14-22)15-5-3-2-4-6-15/h2-8,13,19,21H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYOFVAILHMQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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